REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:16])([O-])=O>[Pd].C(OCC)(=O)C>[NH2:1][C:4]1[C:9]([O:10][CH2:11][C:12]([F:13])([F:14])[F:15])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:16]
|
Name
|
2-nitro-3-(2,2,2-trifluoroethyl)oxytoluene
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1OCC(F)(F)F)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was stirred under a hydrogen atmosphere for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed from the reaction solution by filtration
|
Type
|
CONCENTRATION
|
Details
|
concentration under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1OCC(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |